Welcome to the BenchChem Online Store!
molecular formula C7H7ClN2O3 B8413206 Methyl 5-(aminocarbonyl)-3-chloro-1H-pyrrole-2-carboxylate

Methyl 5-(aminocarbonyl)-3-chloro-1H-pyrrole-2-carboxylate

Cat. No. B8413206
M. Wt: 202.59 g/mol
InChI Key: XLGHDGWDPSGFNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08304419B2

Procedure details

Ammonia (5.8 mL, 2.9 mmol) was added to a solution of methyl 3-chloro-5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate (0.15 g, 0.58 mmol) in THF and the resulting solution stirred until no starting material was evident by TLC. The solvent was evaporated and purification was accomplished by silica gel column chromatography (30 to 100% EtOAc/hexanes) to afford the title compound (0.060 g, 51%) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 12.29 (br. s., 1H), 7.82 (br. s., 1H), 7.47 (br. s., 1H), 6.80 (s, 1H), 3.77 (s, 3H). LCMS: m/z 201.4 (M−1).
Quantity
5.8 mL
Type
reactant
Reaction Step One
Name
methyl 3-chloro-5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
[NH3:1].[Cl:2][C:3]1[CH:7]=[C:6]([C:8](Cl)=[O:9])[NH:5][C:4]=1[C:11]([O:13][CH3:14])=[O:12]>C1COCC1>[NH2:1][C:8]([C:6]1[NH:5][C:4]([C:11]([O:13][CH3:14])=[O:12])=[C:3]([Cl:2])[CH:7]=1)=[O:9]

Inputs

Step One
Name
Quantity
5.8 mL
Type
reactant
Smiles
N
Name
methyl 3-chloro-5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate
Quantity
0.15 g
Type
reactant
Smiles
ClC1=C(NC(=C1)C(=O)Cl)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution stirred until no starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
purification

Outcomes

Product
Name
Type
product
Smiles
NC(=O)C1=CC(=C(N1)C(=O)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.06 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.